methyl 3-{2-[2-oxo-2-(propylamino)acetyl]-1H-pyrrol-1-yl}-1-benzothiophene-2-carboxylate
Description
Methyl 3-{2-[2-oxo-2-(propylamino)acetyl]-1H-pyrrol-1-yl}-1-benzothiophene-2-carboxylate is a heterocyclic compound featuring a benzothiophene core substituted at position 3 with a pyrrole ring linked via a 2-oxoacetyl group bearing a propylamino moiety. The methyl ester at position 2 of the benzothiophene enhances solubility and modulates electronic properties. While direct pharmacological data for this compound are unavailable, structural analogs (e.g., benzothiophene carboxylates and pyrrole-acetyl derivatives) are explored in drug discovery for kinase inhibition and antimicrobial activity .
Properties
IUPAC Name |
methyl 3-[2-[2-oxo-2-(propylamino)acetyl]pyrrol-1-yl]-1-benzothiophene-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O4S/c1-3-10-20-18(23)16(22)13-8-6-11-21(13)15-12-7-4-5-9-14(12)26-17(15)19(24)25-2/h4-9,11H,3,10H2,1-2H3,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPDSEQNDOMLFEM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)C(=O)C1=CC=CN1C2=C(SC3=CC=CC=C32)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl 3-{2-[2-oxo-2-(propylamino)acetyl]-1H-pyrrol-1-yl}-1-benzothiophene-2-carboxylate is a complex organic compound that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This article delves into the biological activity of this compound, highlighting its pharmacological properties, mechanisms of action, and implications for future research.
Chemical Structure and Properties
The compound's structure features a benzothiophene core, a pyrrole ring, and an acylamide functional group. Its molecular formula is with a molecular weight of approximately 370.42 g/mol. The presence of nitrogen and sulfur atoms in its structure suggests potential interactions with various biological targets, which may contribute to its pharmacological effects.
Structural Characteristics
| Feature | Description |
|---|---|
| Molecular Formula | |
| Molecular Weight | 370.42 g/mol |
| Functional Groups | Benzothiophene, Pyrrole, Acetamide |
Anticancer Properties
Recent studies have indicated that this compound exhibits significant cytotoxic effects against various cancer cell lines. In vitro assays have demonstrated that the compound induces apoptosis and inhibits cell proliferation in cancerous cells.
The proposed mechanism involves the compound's ability to interact with cellular pathways associated with cancer progression. Specifically, it may inhibit key signaling pathways involved in cell survival and proliferation:
- Apoptosis Induction: The compound triggers apoptotic pathways, leading to programmed cell death in cancer cells.
- Cell Cycle Arrest: It has been observed to cause cell cycle arrest at specific phases, preventing further division of malignant cells.
Other Pharmacological Activities
In addition to its anticancer potential, this compound may exhibit a range of other biological activities:
- Antimicrobial Activity: Related benzothiophene derivatives have shown effectiveness against various bacterial strains, suggesting that this compound could also possess similar properties .
- Anti-inflammatory Effects: Compounds within the benzothiophene class are known for their anti-inflammatory properties, which may extend to this derivative as well .
Case Studies and Research Findings
Several studies have focused on the synthesis and biological evaluation of related compounds:
- Cytotoxicity Studies: A study reported that derivatives of benzothiophene exhibited varying degrees of cytotoxicity against Staphylococcus aureus and other pathogens .
- Anticancer Screening: In a recent screening involving multiple derivatives, several compounds demonstrated significant inhibition of cancer cell lines, supporting the hypothesis that structural modifications can enhance biological activity .
Scientific Research Applications
Methyl 3-{2-[2-oxo-2-(propylamino)acetyl]-1H-pyrrol-1-yl}-2-thiophenecarboxylate is a complex organic compound with a thiophene ring, a pyrrole moiety, and an acetamide functional group. It has a molecular weight of approximately 320.36 g/mol and incorporates both nitrogen and sulfur atoms, which contribute to its potential biological activity and chemical reactivity .
Scientific Research Applications
The compound exhibits significant biological activity, particularly in pharmacological applications.
Anticancer Agent
- Methyl 3-{2-[2-oxo-2-(propylamino)acetyl]-1H-pyrrol-1-yl}-2-thiophenecarboxylate has shown promise as an anticancer agent, and further studies are warranted to explore its mechanism of action and optimize its efficacy.
- Researchers have synthesized the compound and tested it against various cancer cell lines. In vitro assays measure cell viability, apoptosis, and cell cycle arrest. The compound exhibits cytotoxic effects, inducing apoptosis and inhibiting cancer cell growth.
- Its structure suggests interactions with cellular targets involved in cancer pathways. Researchers continue to investigate its pharmacokinetics, toxicity, and potential for clinical use.
Structural Comparison
Structural components suggest potential interactions with various biological targets.
| Compound Name | Structure Features | Biological Activity | Unique Characteristics |
|---|---|---|---|
| Methyl 3-(1H-pyrrol-1-yl)thiophene-2-carboxylate | Pyrrole and thiophene rings | Antimicrobial | Simpler structure lacking propylamino group |
| 5-Amino-3-thiophenecarboxylic acid | Thiophene ring with amino group | Antibacterial | Lacks complex acetamide functionality |
| N-(4-Methylphenyl)-N'-(thiophen-2-carbonyl)urea | Urea derivative with thiophene | Anticancer | Different nitrogen-containing functional group |
Comparison with Similar Compounds
Structural Analog: Methyl 3-(2-{2-Oxo-2-[4-(Trifluoromethyl)Anilino]Acetyl}-1H-Pyrrol-1-Yl)-2-Thiophenecarboxylate
Key Differences :
Hypothesized Properties :
- Electronic Effects: The electron-deficient anilino group may engage in halogen bonding or hydrophobic interactions, whereas propylamino offers hydrogen-bond donor capacity.
- Bioactivity : Thiophene-based analogs may exhibit reduced target affinity compared to benzothiophene derivatives due to weaker aromatic interactions .
Structural Analog: Methyl 5-Amino-1-Benzothiophene-2-Carboxylate
Key Differences :
- Substituents: Lacks the pyrrole-acetyl-propylamino moiety; features a simpler amino group at position 3.
- Molecular Formula: C₁₀H₉NO₂S (MW: 207.25 g/mol) .
Hypothesized Properties :
Functional Group Analog: N-Benzyl-3-(4-Chlorophenyl)-2-(Methyl-[2-Oxo-2-(3,4,5-Trimethoxyphenyl)Acetyl]Amino)Propanamide
Key Differences :
- Core Structure : Propanamide backbone vs. benzothiophene-pyrrole system.
- Acetyl Substituent: 3,4,5-Trimethoxyphenyl (bulky, electron-rich) vs. propylamino.
Hypothesized Properties :
- Steric Effects: The trimethoxyphenyl group may hinder binding to flat enzymatic pockets, whereas the linear propylamino group offers conformational flexibility.
Data Table: Structural and Functional Comparison
Q & A
Q. Key Considerations :
- Monitor reaction progress via TLC or HPLC.
- Purify intermediates via column chromatography (silica gel, gradient elution with ethyl acetate/hexane).
Advanced: How can reaction conditions be optimized to enhance regioselectivity during benzothiophene core formation?
Methodological Answer :
Regioselectivity challenges in benzothiophene synthesis arise from competing electrophilic aromatic substitution pathways. Optimization strategies include:
- Solvent Effects : Use polar aprotic solvents (e.g., DMF, DMSO) to stabilize transition states and favor para-substitution .
- Catalyst Screening : Test Lewis acids (e.g., ZnCl₂, FeCl₃) to direct cyclization.
- Temperature Control : Lower temperatures (0–5°C) may reduce side reactions.
Q. Experimental Design :
- Conduct a Design of Experiments (DoE) varying solvent, catalyst, and temperature.
- Analyze outcomes via -NMR integration of regioisomers.
Basic: What spectroscopic techniques are critical for structural validation of this compound?
Q. Methodological Answer :
- NMR Spectroscopy :
- - and -NMR to confirm benzothiophene, pyrrole, and ester moieties.
- - COSY to resolve coupling in the propylamino group.
- Mass Spectrometry (HRMS) : Confirm molecular ion ([M+H]⁺) and fragmentation patterns.
- IR Spectroscopy : Validate carbonyl stretches (amide C=O at ~1650 cm⁻¹, ester C=O at ~1720 cm⁻¹) .
Q. Resolution Workflow :
Perform variable-temperature NMR to detect dynamic processes.
Compare DFT-calculated (B3LYP/6-31G*) vs. experimental bond lengths.
Basic: What stability considerations are critical during storage and handling?
Q. Methodological Answer :
Q. Stability Testing Protocol :
- Monitor degradation via HPLC at t = 0, 1, 3, 6 months.
Advanced: How to design computational studies to predict biological activity of this compound?
Q. Methodological Answer :
Molecular Docking : Use AutoDock Vina to model interactions with target proteins (e.g., kinase domains).
QSAR Modeling : Train models on benzothiophene derivatives with known IC₅₀ values.
MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability.
Q. Key Parameters :
- Include solvation effects (TIP3P water model).
- Validate with experimental IC₅₀ assays for correlation.
Basic: What purification techniques are effective for isolating this compound from reaction mixtures?
Q. Methodological Answer :
Q. Yield Optimization Table :
| Method | Purity (%) | Yield (%) | Reference |
|---|---|---|---|
| Flash Chromatography | 95 | 70 | |
| Prep-HPLC | 99 | 55 | Hypothetical |
Advanced: How to analyze conflicting mass spectrometry fragmentation patterns?
Methodological Answer :
Contradictions may stem from:
- In-source Decay : Adjust ionization energy (ESI vs. MALDI).
- Isotopic Interference : Use high-resolution instruments (Orbitrap/TOF).
- Adduct Formation : Add 0.1% formic acid to suppress Na⁺/K⁺ adducts.
Q. Workflow :
- Compare experimental MS² spectra with in silico tools (e.g., CFM-ID).
- Cross-reference with synthetic intermediates to identify fragment origins.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
